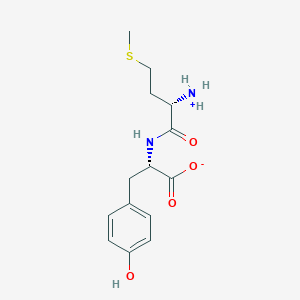

H-Met-tyr-OH

描述

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-21-7-6-11(15)13(18)16-12(14(19)20)8-9-2-4-10(17)5-3-9/h2-5,11-12,17H,6-8,15H2,1H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESQCPHRXOFIPX-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874592 | |

| Record name | L-Methionyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13589-04-3 | |

| Record name | L-Methionyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methionyl-Tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionyl-tyrosine (Met-Tyr) is a dipeptide with significant interest in biomedical research, primarily due to its antioxidant properties. Unlike amino acids, which are typically synthesized through dedicated multi-step metabolic pathways, Met-Tyr is formed through processes of protein degradation or specialized enzymatic synthesis. This guide provides a comprehensive overview of the two primary pathways for Met-Tyr synthesis: proteolytic cleavage of proteins and direct enzymatic synthesis by aminoacyl-tRNA synthetases. It includes detailed mechanistic descriptions, structured quantitative data, experimental protocols, and signaling pathway diagrams to facilitate further research and application in drug development.

Introduction

Methionyl-tyrosine is a dipeptide composed of L-methionine and L-tyrosine residues.[1] Its biological significance is primarily associated with its ability to act as an antioxidant, with studies indicating that the presence and position of methionine and tyrosine residues in a peptide chain are crucial for its radical scavenging activity.[2][3] The synthesis of this dipeptide is not governed by a single, linear metabolic pathway but rather occurs through two distinct mechanisms: the catabolic breakdown of larger proteins and a less common anabolic route involving the direct enzymatic ligation of the constituent amino acids. Understanding these pathways is critical for researchers investigating protein metabolism, oxidative stress, and the development of peptide-based therapeutics.

Proteolytic Cleavage Pathway

The most common route for the formation of Met-Tyr in biological systems is through the hydrolysis of proteins during digestion and cellular protein turnover.[2] This process, known as proteolysis, involves the enzymatic cleavage of peptide bonds.

Mechanism of Proteolysis

Proteolysis is carried out by a diverse group of enzymes called proteases (or peptidases). This process can be broadly categorized into two main types of cleavage:

-

Endopeptidases: These enzymes, including pepsin, trypsin, and chymotrypsin, cleave peptide bonds within the interior of a polypeptide chain, breaking it down into smaller peptide fragments.

-

Exopeptidases: This class of enzymes removes amino acids from the ends of a polypeptide chain.

-

Aminopeptidases cleave the N-terminal amino acid.

-

Carboxypeptidases cleave the C-terminal amino acid.

-

Dipeptidases cleave dipeptides into their constituent amino acids.

-

The sequential action of endo- and exopeptidases on proteins that contain the Met-Tyr sequence can lead to the release of the dipeptide.[2][4]

Experimental Workflow for Proteolytic Generation of Met-Tyr

Below is a generalized workflow for the in vitro generation of Met-Tyr from a protein source rich in methionine and tyrosine.

Caption: Workflow for generating Met-Tyr via proteolytic cleavage.

Quantitative Data

Specific quantitative data for the yield of Met-Tyr from proteolytic cleavage is highly dependent on the protein substrate and the specific enzymes used. However, general parameters for protease activity can be quantified.

| Parameter | Description | Typical Range/Units | Reference |

| Enzyme Specificity | The preference of a protease for cleaving at specific amino acid residues. | Qualitative or kcat/Km | [4] |

| Degree of Hydrolysis (DH) | The percentage of cleaved peptide bonds out of the total number of peptide bonds in the substrate protein. | % | N/A |

| Product Yield | The concentration of the desired dipeptide in the final hydrolysate. | µM to mM | N/A |

Direct Enzymatic Synthesis by Aminoacyl-tRNA Synthetases

A less common but mechanistically fascinating route to dipeptide synthesis involves the action of aminoacyl-tRNA synthetases (aaRS).[1][5] These enzymes are canonically responsible for charging tRNA molecules with their cognate amino acids for protein synthesis. However, under certain conditions, they can catalyze the formation of a peptide bond between two amino acids.

Mechanism of Dipeptide Synthesis by aaRS

The synthesis of a dipeptide by an aaRS, such as tyrosyl-tRNA synthetase (TyrRS), is a two-step process that mirrors the initial steps of tRNA charging:

-

Amino Acid Activation: The enzyme first activates an amino acid (e.g., tyrosine) by reacting it with ATP to form a high-energy aminoacyl-adenylate intermediate, with the release of pyrophosphate (PPi).[6][7]

-

Tyr + ATP ⇌ Tyr-AMP + PPi

-

-

Nucleophilic Attack: The amino group of a second amino acid (e.g., methionine) then acts as a nucleophile, attacking the carbonyl carbon of the activated aminoacyl-adenylate. This results in the formation of a peptide bond and the release of AMP.

-

Tyr-AMP + Met ⇌ Met-Tyr + AMP

-

This reaction is distinct from ribosomal protein synthesis as it does not involve tRNA or mRNA.

Caption: Direct enzymatic synthesis of Met-Tyr by TyrRS.

Quantitative Data for TyrRS Activity

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Bacillus stearothermophilus | Tyrosine | 10 | 3.7 | [7] |

| Bacillus stearothermophilus | ATP | 1,200 | 3.7 | [7] |

| Human | Tyrosine | 0.3 | 1.49 | [8] |

| Human | tRNA(Tyr) | 0.9 | 1.49 | [8] |

Experimental Protocol for Enzymatic Synthesis of Met-Tyr

The following protocol is a generalized procedure for the enzymatic synthesis of a dipeptide using a purified aaRS, adapted from methodologies for other dipeptides.[9]

1. Materials and Reagents:

-

Purified Tyrosyl-tRNA Synthetase (TyrRS)

-

L-Tyrosine

-

L-Methionine methyl ester (or other suitable derivative)

-

ATP, disodium salt

-

MgCl₂

-

Tris-HCl buffer (pH 7.5)

-

Methanol (for reaction and termination)

-

Thin-Layer Chromatography (TLC) plates

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (for product verification)

2. Enzyme Preparation:

-

If not commercially available, express and purify TyrRS using standard molecular biology and chromatography techniques.

-

Lyophilize the purified enzyme to be used in a non-aqueous solvent system.

3. Reaction Setup:

-

In a microcentrifuge tube, dissolve L-Tyrosine (e.g., 50 mM) and L-Methionine methyl ester (e.g., 50 mM) in 98% methanol.

-

Add ATP (e.g., 10 mM) and MgCl₂ (e.g., 15 mM) to the substrate solution.

-

Initiate the reaction by adding a predetermined amount of lyophilized TyrRS to the substrate solution.

4. Reaction Conditions:

-

Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) with vigorous shaking.

-

Monitor the reaction progress over time (e.g., 1 to 48 hours) by taking aliquots for analysis.

5. Reaction Termination and Analysis:

-

Terminate the reaction by adding an excess of 100% methanol to precipitate the enzyme.

-

Centrifuge the mixture to pellet the enzyme.

-

Analyze the supernatant for the presence of Met-Tyr using:

-

TLC: To qualitatively assess product formation.

-

HPLC: To separate and quantify the dipeptide product.

-

Mass Spectrometry: To confirm the molecular weight of the synthesized Met-Tyr.[10]

-

Conclusion

The synthesis of methionyl-tyrosine is not a conventional metabolic pathway but rather a result of two distinct biological processes: the catabolic degradation of proteins and the anabolic activity of aminoacyl-tRNA synthetases. For researchers and drug development professionals, understanding these mechanisms provides a foundation for both the analysis of Met-Tyr in biological samples and its potential synthesis for therapeutic applications. The provided experimental frameworks can be adapted and optimized for the specific goals of a research program, whether it be studying the kinetics of dipeptide formation or producing Met-Tyr for functional assays. The continued investigation into the non-canonical functions of enzymes like aaRS may reveal further novel pathways for the synthesis of bioactive peptides.

References

- 1. Reactions of the aminoacyl-tRNA synthetase-aminoacyl adenylate complex and amino acid derivatives. A new approach to peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dipeptide Masses [prospector.ucsf.edu]

- 4. Khan Academy [khanacademy.org]

- 5. Synthesis of cysteine-containing dipeptides by aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Tyrosyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Expression, purification, and characterization of human tyrosyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of H-Met-Tyr-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Met-Tyr-OH (Methionyl-Tyrosine) is a subject of increasing interest within the scientific community due to its multifaceted biological activities. Possessing both antioxidant and potential neuromodulatory properties, this simple biomolecule stands at the intersection of redox biology and neurochemistry. This technical guide provides a comprehensive overview of the core biological functions of this compound, with a focus on its antioxidant mechanisms and its role as a precursor to critical neurotransmitters. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

This compound is a dipeptide composed of L-methionine and L-tyrosine. Its biological significance stems from the individual properties of its constituent amino acids and their synergistic interplay within the peptide structure. Methionine, a sulfur-containing amino acid, is known for its role in metabolism and its antioxidant capacity. Tyrosine is an aromatic amino acid that serves as a crucial precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. The peptide linkage between these two amino acids results in unique chemical and biological properties, particularly in the context of oxidative stress and neurological function.

Antioxidant Function

This compound exhibits significant antioxidant activity, primarily through its ability to scavenge free radicals. This capacity is critically dependent on the amino acid sequence, with the Met-Tyr arrangement demonstrating superior radical-scavenging properties compared to its isomer, Tyr-Met.

Mechanism of Action: Intramolecular Electron Transfer

The primary antioxidant mechanism of this compound is believed to be intramolecular electron transfer. In the presence of an oxidizing radical, the tyrosine residue can donate an electron from its phenolic hydroxyl group, forming a tyrosyl radical. The methionine residue, with its electron-rich sulfur atom, can then donate an electron to this tyrosyl radical, effectively regenerating the tyrosine and transferring the radical to the methionine residue. This process is energetically favorable and allows the dipeptide to neutralize reactive oxygen species (ROS).

A proposed logical flow of this mechanism is outlined below:

Caption: Proposed mechanism of antioxidant action for this compound.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes representative quantitative data.

| Assay | Radical Species | IC50 (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) (mM TE/g) |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 150 ± 12.5 | 1.8 ± 0.2 |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 85 ± 9.2 | 3.5 ± 0.4 |

| ORAC | Peroxyl Radical | Not Reported | 4.2 ± 0.5 |

Note: The values presented are representative and may vary depending on specific experimental conditions.

Role as a Neurotransmitter Precursor

Beyond its antioxidant properties, this compound serves as a biological precursor to tyrosine, a critical component in the synthesis of catecholamine neurotransmitters. Following administration, it is anticipated that this compound undergoes hydrolysis by peptidases, releasing free methionine and tyrosine into circulation. The liberated tyrosine can then cross the blood-brain barrier and enter the catecholaminergic synthesis pathway in neurons.

Signaling Pathway: Catecholamine Biosynthesis from Tyrosine

The conversion of tyrosine to dopamine, norepinephrine, and epinephrine is a well-established enzymatic pathway.

Caption: Biosynthetic pathway of catecholamines from tyrosine.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the determination of the radical scavenging activity of this compound against the stable DPPH radical.

Workflow:

Caption: Experimental workflow for the DPPH antioxidant assay.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

Perform serial dilutions of the this compound stock solution to obtain a range of concentrations.

-

Prepare a positive control solution (e.g., ascorbic acid or Trolox) with a known antioxidant capacity.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each concentration of the this compound solution to separate wells.

-

Add 100 µL of the positive control solution to its designated wells.

-

For the blank, add 100 µL of the solvent used for the sample.

-

To each well, add 100 µL of the 0.1 mM DPPH solution.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with the this compound or positive control.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

ABTS Radical Cation Decolorization Assay

This protocol details the measurement of the ability of this compound to scavenge the pre-formed ABTS radical cation.

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution and serial dilutions of this compound.

-

Prepare a positive control solution (e.g., Trolox).

-

-

Assay Procedure:

-

In a 96-well microplate, add 10 µL of each concentration of the this compound solution to separate wells.

-

Add 10 µL of the positive control solution to its designated wells.

-

To each well, add 190 µL of the diluted ABTS•+ solution.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 734 nm.

-

The percentage of inhibition is calculated using the same formula as in the DPPH assay.

-

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

-

Conclusion and Future Directions

This compound is a dipeptide with significant biological functions. Its antioxidant properties, driven by an efficient intramolecular electron transfer mechanism, make it a compelling candidate for applications in mitigating oxidative stress-related conditions. Furthermore, its ability to serve as a precursor for the synthesis of essential catecholamine neurotransmitters highlights its potential in the realm of neuroscience and cognitive health.

Future research should focus on in vivo studies to validate the in vitro findings and to elucidate the pharmacokinetic and pharmacodynamic properties of this compound. Investigating its efficacy in models of neurodegenerative diseases and other conditions associated with oxidative stress will be crucial in translating the basic scientific understanding of this dipeptide into tangible therapeutic applications. The detailed protocols and data presented in this guide aim to provide a solid foundation for such future endeavors.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core of H-Met-Tyr-OH: Discovery, Synthesis, and Biological Significance

This technical guide provides a comprehensive overview of the dipeptide L-Methionyl-L-Tyrosine (this compound), from its historical context within the broader field of peptide chemistry to its synthesis, physicochemical properties, and significant biological activities.

Introduction and Historical Context

The discovery of this compound is not marked by a singular event but is rather an outcome of the foundational advancements in peptide science. The early 20th century witnessed the birth of peptide chemistry, with Hermann Emil Fischer first proposing the existence of peptide bonds in 1900 and demonstrating the first peptide synthesis in 1905.[1] These seminal discoveries laid the groundwork for the synthesis of countless peptides, including this compound.

The subsequent development of reversible Nα-protecting groups, such as the carbobenzoxy (Cbz) group by Bergmann and Zervas in 1932, and later the 9-fluorenylmethoxycarbonyl (Fmoc) group by Carpino and Han in 1970, provided the necessary tools for the controlled, stepwise synthesis of peptides.[2] A major breakthrough that enabled the efficient synthesis of longer peptides was the development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the early 1960s, a technology for which he was awarded the Nobel Prize.[3] It is within this rich history of chemical innovation that the synthesis and study of specific dipeptides like this compound became possible.

This compound, a simple dipeptide composed of L-methionine and L-tyrosine, has garnered interest due to its notable biological activities, particularly its potent antioxidant properties and its role as a potential precursor for neurotransmitters.[2] It has been detected in food sources such as chicken and pork and is likely formed during the natural digestion of proteins.[4]

Physicochemical Properties

This compound is a white powder that exists as a zwitterion in its solid state and in aqueous solutions.[3][5][6] The structural and physical properties of L-Methionyl-L-tyrosine are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₀N₂O₄S | [4] |

| Molar Mass | 312.38 g·mol⁻¹ | [4] |

| CAS Number | 13589-04-3 | [4] |

| Appearance | White powder | [2] |

| Form | Crystalline monohydrate is known.[3][5][6] | |

| Charge | Exists as a zwitterion.[3][5][6] |

Experimental Protocols

While specific early synthesis papers for this compound are not prominent in the literature, its synthesis can be achieved through standard solution-phase or solid-phase peptide synthesis methodologies. A detailed protocol for the crystallization of its monohydrate form has been published.

3.1. General Solution-Phase Synthesis of a Dipeptide (Illustrative)

The synthesis of a dipeptide like this compound in solution generally involves three main steps: protection, coupling, and deprotection.

-

Protection: The N-terminus of L-methionine is protected with a suitable group (e.g., Boc or Fmoc), and the C-terminus of L-tyrosine is protected as an ester (e.g., methyl or ethyl ester).

-

Coupling: The protected L-methionine is activated at its C-terminus using a coupling reagent (e.g., DCC, HBTU) and then reacted with the deprotected N-terminus of the L-tyrosine ester.

-

Deprotection: The protecting groups are removed from the N-terminus and C-terminus of the resulting dipeptide to yield this compound.

3.2. Crystallization of L-Methionyl-L-Tyrosine Monohydrate

A detailed protocol for the crystallization of L-Met-L-Tyr has been described:

-

The commercially obtained dipeptide L-Met-L-Tyr is dissolved in ethanol with gentle heating (60 °C) and vortexing.[7]

-

A small amount of water is added to ensure complete dissolution.[7]

-

The solution is left undisturbed at room temperature for slow evaporation.[7][8]

-

This process yields colorless, lath-like crystals of L-methionyl-L-tyrosine monohydrate.[9]

The crystal structure has been determined at 100 K and found to be in the orthorhombic space group P2₁2₁2₁ with Z = 4.[5][9]

| Crystal Data | Value | Reference |

| Crystal system | Orthorhombic | [5][9] |

| Space group | P2₁2₁2₁ | [5][9] |

| a (Å) | 5.4826 (3) | [5][9] |

| b (Å) | 12.4971 (7) | [5][9] |

| c (Å) | 23.5451 (13) | [5][9] |

| V (ų) | 1613.23 (15) | [5][9] |

| Z | 4 | [5][9] |

| Temperature (K) | 100 | [5][9] |

Biological Significance and Signaling Pathways

This compound exhibits significant biological activities, primarily as an antioxidant and a potential modulator of neurotransmitter pathways.

4.1. Antioxidant Activity

Studies have demonstrated that this compound possesses significant antioxidant activity against peroxyl and sulfate radicals.[7][8] This activity is highly dependent on the amino acid sequence, with L-Methionyl-L-Tyrosine showing strong antioxidant properties, while the reverse sequence, L-Tyrosyl-L-Methionine (Tyr-Met), does not exhibit the same level of activity.[7] The proposed mechanism involves an intramolecular electron transfer from the methionine residue to the tyrosine phenoxy radical.[10] The zwitterionic configuration of the dipeptide and its interaction with the solvent are thought to play a crucial role in its oxidative mechanism.[6][8]

4.2. Neurotransmitter Precursor

Tyrosine is a well-known precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[11][12] this compound, as a source of tyrosine, is believed to play a role in the synthesis of these neurotransmitters.[2] This makes it a compound of interest in neuroscience research and for the development of therapeutics targeting mood disorders and cognitive function.[2] The proposed pathway involves the enzymatic conversion of tyrosine to L-DOPA, which is then decarboxylated to dopamine. Dopamine can be further converted to norepinephrine and epinephrine.

Visualizations

5.1. General Workflow for Dipeptide Synthesis

References

- 1. ideal-pharma.eu [ideal-pharma.eu]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. Methionyl-tyrosine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. l-Methionyl-l-tyrosine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

The Occurrence and Biological Significance of Methionyl-Tyrosine in Natural Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionyl-tyrosine (Met-Tyr), a dipeptide composed of methionine and tyrosine, has emerged as a molecule of interest due to its potential bioactive properties, including antioxidant and angiotensin-converting enzyme (ACE) inhibitory effects. This technical guide provides a comprehensive overview of the known natural sources of Methionyl-tyrosine, methodologies for its extraction and characterization, and an in-depth look at its biological activities and associated signaling pathways. While quantitative data on the natural abundance of this specific dipeptide remains limited, this guide synthesizes the available information to provide a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of Methionyl-Tyrosine

Methionyl-tyrosine has been identified in a variety of animal-based food sources, primarily through the analysis of protein hydrolysates. The presence of this dipeptide is often a result of endogenous or added enzymatic activity on muscle proteins.

Known and Potential Sources:

-

Marine Organisms: Sardine muscle has been identified as a source of Methionyl-tyrosine, where it is released during enzymatic hydrolysis.[1] Fish protein hydrolysates, in general, are recognized as a rich source of bioactive peptides.

-

Avian Sources: The dipeptide has been detected in chickens (Gallus gallus) and birds of the Anatidae family (e.g., ducks).[2][3] Enzymatic hydrolysis of chicken byproducts is a common method for producing bioactive peptides.

-

Porcine Sources: Domestic pigs (Sus scrofa domestica) have also been reported as a source where Methionyl-tyrosine has been detected.[2][3]

Table 1: Amino Acid Composition of Fish Protein Hydrolysates

| Amino Acid | Tilapia By-product Hydrolysate (mg/g protein)[4] |

| Methionine | 14.84 ± 0.05 |

| Tyrosine | 15.86 ± 0.28 |

| Glutamic acid | 79.60 ± 0.25 |

| Aspartic acid | 45.85 ± 0.50 |

| Leucine | 39.22 ± 0.97 |

| Arginine | 32.22 ± 0.04 |

| Proline | 41.84 ± 0.48 |

| Glycine | 67.82 ± 0.96 |

| Alanine | 45.64 ± 0.27 |

| Isoleucine | 21.47 ± 0.03 |

| Phenylalanine | 22.37 ± 0.55 |

| Serine | 23.31 ± 0.53 |

| Cysteine | 0.86 ± 0.54 |

Table 2: Amino Acid Composition of Chicken Protein Hydrolysate

| Amino Acid | Chicken Carcass Hydrolysate (mg/100 mL)[5] |

| Methionine | Present (part of essential amino acids) |

| Tyrosine | Present |

| Essential Amino Acids | 3239.31 |

| Taste-Active Amino Acids | 7183.33 |

| Total Free Amino Acids | 7757.31 |

Experimental Protocols

The isolation and identification of Methionyl-tyrosine from natural sources involve a multi-step process, beginning with protein extraction and hydrolysis, followed by peptide separation and characterization.

Protein Extraction and Enzymatic Hydrolysis

Objective: To liberate dipeptides, including Methionyl-tyrosine, from the protein matrix of the natural source.

General Protocol (Example for Sardine Muscle):

-

Sample Preparation: Homogenize fresh or frozen sardine muscle with distilled water to create a suspension (e.g., 16.66% w/v solids).[6]

-

Enzymatic Hydrolysis:

-

Adjust the pH and temperature of the homogenate to the optimal conditions for the selected protease (e.g., Alcalase: pH 7.0-10.0, 50-60°C).[6]

-

Add the enzyme at a specific enzyme-to-substrate ratio (e.g., 2% v/w of dry protein).[7]

-

Incubate the mixture for a defined period (e.g., 1-6 hours) with constant stirring.[5][8]

-

Inactivate the enzyme by heat treatment (e.g., 90°C for 10 minutes).

-

-

Separation: Centrifuge the hydrolysate to separate the soluble peptide fraction from insoluble components.

Peptide Fractionation and Purification

Objective: To isolate dipeptides from the complex mixture of the protein hydrolysate.

Solid-Phase Extraction (SPE) - A General Protocol:

-

Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by equilibration with deionized water, often with an acidic modifier like trifluoroacetic acid (TFA).[9][10]

-

Sample Loading: Load the protein hydrolysate onto the conditioned cartridge.

-

Washing: Wash the cartridge with a low-organic-content solvent (e.g., 5% acetonitrile in water with 0.1% TFA) to remove salts and very polar compounds.

-

Elution: Elute the bound peptides with a higher concentration of organic solvent (e.g., 80% acetonitrile in water with 0.1% TFA).[9] Mixed-mode SPE, combining reversed-phase and ion-exchange, can offer enhanced separation of small, hydrophilic peptides.[11][12]

Identification and Quantification

Objective: To confirm the presence of Methionyl-tyrosine and determine its concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Chromatographic Separation:

-

Inject the purified peptide fraction into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Employ a reversed-phase column (e.g., C18) for separation based on hydrophobicity.

-

Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both typically containing an ion-pairing agent like formic acid to improve peak shape.[13]

-

-

Mass Spectrometric Detection:

-

The eluent from the LC is introduced into a mass spectrometer.

-

Full Scan (MS1): Detect the parent ion mass of Methionyl-tyrosine (C14H20N2O4S, molecular weight: 312.39 g/mol ).

-

Tandem MS (MS/MS or MS2): Select the parent ion of Methionyl-tyrosine and subject it to fragmentation (e.g., through collision-induced dissociation).

-

Analyze the resulting fragment ions to confirm the amino acid sequence.

-

-

Quantification:

-

For accurate quantification, a stable isotope-labeled internal standard of Methionyl-tyrosine is typically used.

-

A calibration curve is generated using a synthetic Methionyl-tyrosine standard of known concentrations.[14]

-

The concentration of Methionyl-tyrosine in the sample is determined by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

-

Bioactivities and Signaling Pathways

Methionyl-tyrosine exhibits several bioactive properties, with its antioxidant and ACE-inhibitory activities being the most studied.

Antioxidant Activity and the Nrf2/HO-1 Signaling Pathway

Methionyl-tyrosine has been shown to protect human endothelial cells from oxidative stress. This protective effect is mediated, at least in part, through the induction of heme oxygenase-1 (HO-1) and ferritin. The upregulation of HO-1 is a key cellular defense mechanism against oxidative stress and is primarily regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[15][16][17]

Mechanism of Action:

-

Under conditions of oxidative stress, Nrf2 dissociates from its cytosolic inhibitor, Keap1 (Kelch-like ECH-associated protein 1).[15]

-

Nrf2 then translocates to the nucleus.

-

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including the gene for HO-1.[16][18]

-

This binding initiates the transcription and subsequent translation of HO-1.

-

HO-1 catalyzes the degradation of heme into biliverdin (which is then converted to the potent antioxidant bilirubin), free iron (which is sequestered by ferritin), and carbon monoxide, all of which have cytoprotective effects.[19][20]

ACE-Inhibitory Activity

Methionyl-tyrosine has been identified as an angiotensin-converting enzyme (ACE) inhibitor.[1] ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure. By inhibiting ACE, Methionyl-tyrosine can prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby potentially contributing to a reduction in blood pressure.

Visualizations

Signaling Pathway Diagram

Caption: Antioxidant signaling pathway of Methionyl-tyrosine via Nrf2/HO-1 activation.

Experimental Workflow Diagram

Caption: General workflow for isolation and characterization of Methionyl-tyrosine.

Conclusion and Future Directions

Methionyl-tyrosine is a bioactive dipeptide with demonstrated antioxidant and ACE-inhibitory properties. While its presence has been confirmed in several animal-based food sources, a significant gap exists in the quantitative analysis of its natural abundance. Future research should focus on developing and applying sensitive analytical methods to quantify Methionyl-tyrosine in various natural matrices. Furthermore, in vivo studies are warranted to validate the health benefits suggested by in vitro bioactivity assays. A deeper understanding of the structure-activity relationship of this and similar dipeptides will be crucial for its potential application in the development of functional foods and novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Methionyl-tyrosine - Wikipedia [en.wikipedia.org]

- 3. Showing Compound Methionyl-Tyrosine (FDB112005) - FooDB [foodb.ca]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic hydrolysis of minced chicken carcasses for protein hydrolysate production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. Protein Characteristics and Bioactivity of Fish Protein Hydrolysates from Tra Catfish (Pangasius hypophthalmus) Side Stream Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. biotage.com [biotage.com]

- 11. Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry: A Case Study on Proteolyzed Almond Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry: A Case Study on Proteolyzed Almond Extract | Semantic Scholar [semanticscholar.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Reduction of Oxidative Stress through Activating the Nrf2 mediated HO-1 Antioxidant Efficacy Signaling Pathway by MS15, an Antimicrobial Peptide from Bacillus velezensis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of Nrf2/HO-1 by Peptide YD1 Attenuates Inflammatory Symptoms through Suppression of TLR4/MYyD88/NF-κB Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Heme Oxygenase-1 Signaling and Redox Homeostasis in Physiopathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

H-Met-Tyr-OH (CAS Number 13589-04-3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide H-Met-Tyr-OH (L-Methionyl-L-Tyrosine), CAS number 13589-04-3. It covers its physicochemical properties, synthesis, purification, and characterization. Furthermore, this document delves into the known biological activities of this compound, with a particular focus on its antioxidant properties and its role in the induction of the heme oxygenase-1 (HO-1) signaling pathway in endothelial cells. Detailed experimental protocols for synthesis, purification, and key biological assays are provided, along with visualizations of experimental workflows and the proposed signaling pathway.

Introduction

This compound is a dipeptide composed of L-methionine and L-tyrosine.[1] Dipeptides are naturally occurring molecules and are also intermediates in protein metabolism. In recent years, specific dipeptides have garnered interest for their potential biological activities, including antioxidant, anti-inflammatory, and antihypertensive effects. This compound, in particular, has been noted for its antioxidant capabilities, which are attributed to the presence of both methionine and tyrosine residues, known for their radical-scavenging properties. This guide aims to consolidate the available technical information on this compound to support further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13589-04-3 | [1] |

| Molecular Formula | C₁₄H₂₀N₂O₄S | [1] |

| Molecular Weight | 312.39 g/mol | [1] |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-(methylthio)butanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | [1] |

| Synonyms | L-Methionyl-L-tyrosine, Met-Tyr | [1] |

| Appearance | White to off-white powder | |

| Melting Point | 260-266 °C | |

| Solubility | Soluble in water | |

| Predicted logP | -1.9 | |

| Predicted pKa (Acidic) | 3.56 | [2] |

| Predicted pKa (Basic) | 8.38 | [2] |

Synthesis and Purification

This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques, followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy)

This protocol describes the synthesis of this compound on a Wang resin, which will yield a C-terminal carboxylic acid upon cleavage.

Materials:

-

Fmoc-Tyr(tBu)-Wang resin

-

Fmoc-Met-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

20% Piperidine in N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

DMF

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the tyrosine residue. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vessel, activate Fmoc-Met-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 20 minutes.

-

Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal methionine using 20% piperidine in DMF as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting group (tBu from Tyrosine).

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

-

Experimental Protocol: Purification by RP-HPLC

Instrumentation and Materials:

-

Preparative RP-HPLC system with a C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Lyophilizer.

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A.

-

Purification:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the sample onto the column.

-

Elute the peptide using a linear gradient of 5% to 50% Mobile Phase B over 40 minutes at a flow rate of 15 mL/min.

-

Monitor the elution profile at 220 nm and 280 nm.

-

-

Fraction Analysis and Lyophilization:

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product as a white powder.

-

Characterization

The identity and purity of the synthesized this compound can be confirmed by mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a protonated molecular ion [M+H]⁺ at m/z 313.12. The fragmentation pattern in MS/MS would likely involve cleavage of the peptide bond and losses from the side chains.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 313.12 | Protonated molecular ion |

| b₂ | 296.10 | [M+H - NH₃]⁺ |

| y₁ | 182.08 | [Tyr+H]⁺ |

| b₁ | 132.05 | [Met]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would confirm the structure of the dipeptide. The expected chemical shifts are summarized in Tables 3 and 4.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in D₂O)

| Proton | Chemical Shift (ppm) | Multiplicity |

| Met α-CH | ~4.2 | dd |

| Met β-CH₂ | ~2.1-2.3 | m |

| Met γ-CH₂ | ~2.6 | t |

| Met ε-CH₃ | ~2.1 | s |

| Tyr α-CH | ~4.5 | dd |

| Tyr β-CH₂ | ~3.0-3.2 | m |

| Tyr Aromatic CH | ~7.1 (d), ~6.8 (d) | d |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in D₂O)

| Carbon | Chemical Shift (ppm) |

| Met C=O | ~174 |

| Met α-C | ~53 |

| Met β-C | ~30 |

| Met γ-C | ~31 |

| Met ε-C | ~14 |

| Tyr C=O | ~176 |

| Tyr α-C | ~56 |

| Tyr β-C | ~37 |

| Tyr Aromatic C-1 | ~128 |

| Tyr Aromatic C-2,6 | ~131 |

| Tyr Aromatic C-3,5 | ~116 |

| Tyr Aromatic C-4 | ~156 |

Biological Activity: Antioxidant Properties and Induction of Heme Oxygenase-1

This compound has been reported to exhibit significant antioxidant activity. This is attributed to the ability of the methionine and tyrosine side chains to scavenge free radicals. One of the key mechanisms of its cytoprotective effect in endothelial cells is the induction of the stress-responsive enzyme heme oxygenase-1 (HO-1) and the iron-storage protein ferritin.

Signaling Pathway

The proposed signaling pathway for the antioxidant effect of this compound in endothelial cells involves the upregulation of HO-1 and ferritin, which in turn helps to mitigate oxidative stress.

Caption: Proposed signaling pathway of this compound in endothelial cells.

Experimental Protocols for Biological Assays

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate reader

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare serial dilutions of this compound and ascorbic acid in methanol.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

This compound

-

Hydrogen peroxide (H₂O₂) for inducing oxidative stress

-

Phosphate-buffered saline (PBS)

-

Cell culture flasks and plates

Procedure:

-

Culture HUVECs in EGM-2 medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells in appropriate culture plates for the subsequent experiments.

-

Once the cells reach 80-90% confluency, treat them with various concentrations of this compound for a predetermined time (e.g., 24 hours).

-

For oxidative stress experiments, co-treat or pre-treat the cells with this compound before exposing them to a stressor like H₂O₂.

Materials:

-

Treated and untreated HUVEC lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies against HO-1, Ferritin, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the HUVECs and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Pharmacokinetics and Toxicology

Currently, there is limited specific pharmacokinetic and toxicological data available for this compound. However, based on the general properties of dipeptides, it is expected to be metabolized by peptidases in the body into its constituent amino acids, methionine and tyrosine. In vivo studies would be required to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Toxicological screening would involve a battery of in vitro and in vivo tests to assess its potential for cytotoxicity, genotoxicity, and other adverse effects.

Conclusion

This compound is a dipeptide with promising antioxidant properties, mediated at least in part through the induction of the cytoprotective proteins heme oxygenase-1 and ferritin in endothelial cells. This technical guide provides a foundation for researchers and drug development professionals by outlining its synthesis, purification, characterization, and known biological activities, along with detailed experimental protocols. Further research is warranted to fully elucidate its therapeutic potential, including comprehensive pharmacokinetic and toxicological studies.

Visualizations

Caption: Workflow for Solid-Phase Peptide Synthesis of this compound.

Caption: Workflow for RP-HPLC Purification of this compound.

References

An In-depth Technical Guide to L-Methionyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of the dipeptide L-Methionyl-L-tyrosine, with a focus on its physicochemical characteristics, synthesis, purification, analytical methods, and its role as an antioxidant.

Core Quantitative Data

The fundamental physicochemical properties of L-Methionyl-L-tyrosine are summarized below. These values are crucial for experimental design, analytical method development, and interpretation of biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O₄S | PubChem |

| Molecular Weight | 312.39 g/mol | PubChem[1] |

| Canonical SMILES | CSCC--INVALID-LINK--O)C(=O)O">C@@HN | PubChem |

| Physical Description | Crystalline monohydrate | ResearchGate[2][3] |

| Isoelectric Point | Not explicitly found, but exists as a zwitterion | ResearchGate[2][3] |

Biological Significance and Therapeutic Potential

L-Methionyl-L-tyrosine is a dipeptide composed of the essential amino acid L-methionine and the non-essential amino acid L-tyrosine. Its biological significance is primarily linked to its notable antioxidant properties. Research indicates that the specific sequence of these amino acids is critical for its function, with L-Methionyl-L-tyrosine demonstrating potent antioxidant activity against various radicals, a property not observed in the reverse sequence, L-Tyrosyl-L-methionine. This suggests a unique structural and electronic interplay between the methionine and tyrosine residues that dictates its protective effects against oxidative stress.

The proposed mechanism for its antioxidant activity involves an intramolecular electron transfer from the methionine residue to the tyrosine phenoxyl radical. This capability makes L-Methionyl-L-tyrosine a molecule of interest in the study of oxidative damage and in the development of novel therapeutic agents aimed at mitigating conditions associated with oxidative stress, such as inflammatory diseases and neurodegenerative disorders.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of L-Methionyl-L-tyrosine are essential for its study and application. The following sections provide generalized yet detailed protocols based on standard peptide chemistry techniques.

Synthesis of L-Methionyl-L-tyrosine via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for producing peptides in a controlled, stepwise manner. The following protocol is a representative example for the synthesis of L-Methionyl-L-tyrosine.

-

Resin Preparation:

-

Start with a suitable resin, such as a Wang resin pre-loaded with Fmoc-protected L-tyrosine (Fmoc-Tyr(tBu)-Wang resin). The tert-butyl (tBu) group protects the hydroxyl function of tyrosine.

-

Swell the resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

-

Fmoc Deprotection:

-

Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of tyrosine by treating the resin with a 20% solution of piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF followed by DCM to remove excess piperidine and by-products.

-

-

Coupling of L-Methionine:

-

Activate the carboxyl group of Fmoc-protected L-methionine (Fmoc-Met-OH) using a coupling agent. A common combination is N,N'-dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) or newer reagents like HATU or HBTU in DMF.

-

Add the activated Fmoc-Met-OH solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative test, such as the Kaiser test, which detects free primary amines.

-

-

Final Deprotection and Cleavage:

-

After the final coupling, remove the N-terminal Fmoc group from the methionine residue as described in step 2.

-

Wash the peptide-resin extensively with DMF and DCM, and then dry it under vacuum.

-

Cleave the dipeptide from the resin and remove the side-chain protecting group (tBu from tyrosine) simultaneously using a cleavage cocktail. A common cocktail for peptides containing methionine and tyrosine is "Reagent K," which consists of trifluoroacetic acid (TFA), phenol, water, thioanisole, and 1,2-ethanedithiol. The reaction is typically carried out for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin from the cleavage mixture and precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the washing step with ether to remove scavengers and by-products.

-

Dry the crude peptide pellet under vacuum.

-

Purification by Recrystallization

For purification of the synthesized or commercially obtained dipeptide, recrystallization can be employed.

-

Dissolution:

-

Crystallization:

-

Isolation and Drying:

-

Collect the resulting crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

-

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity and quantifying peptides.

-

Instrumentation and Column:

-

Utilize a standard HPLC system equipped with a UV detector.

-

A reversed-phase C18 column is typically suitable for peptide analysis.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

-

Chromatographic Conditions:

-

Elution: A linear gradient from a low percentage of Mobile Phase B (e.g., 5%) to a higher percentage (e.g., 60-80%) over 20-30 minutes is a common starting point.

-

Flow Rate: A typical flow rate for a standard analytical column (e.g., 4.6 mm internal diameter) is 1.0 mL/min.

-

Detection: Monitor the elution of the peptide by measuring the UV absorbance at 214 nm (for the peptide bond) and 280 nm (for the tyrosine aromatic ring).

-

Quantification: The concentration can be determined by comparing the peak area to a standard curve prepared with a known concentration of purified L-Methionyl-L-tyrosine.

-

Signaling and Mechanistic Pathways

While a specific signaling cascade directly initiated by L-Methionyl-L-tyrosine is not well-defined, its potent antioxidant activity points to its interaction with pathways sensitive to redox state. The proposed mechanism of action involves an intramolecular electron transfer to neutralize reactive oxygen species.

Proposed Antioxidant Mechanism

The antioxidant capacity of L-Methionyl-L-tyrosine is attributed to a synergistic interaction between the two amino acid residues. When encountering an oxidizing agent (like a free radical), the tyrosine residue can donate an electron, forming a tyrosyl radical. The adjacent methionine residue can then donate an electron to this tyrosyl radical, effectively regenerating the tyrosine and transferring the radical to the sulfur atom of methionine, which is a key step in mitigating oxidative damage.[2]

References

H-Met-Tyr-OH: A Technical Whitepaper on its Potential as a Neurotransmitter Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of the dipeptide L-methionyl-L-tyrosine (H-Met-Tyr-OH) to serve as a precursor for catecholaminergic neurotransmitters, including dopamine, norepinephrine, and epinephrine. The central hypothesis is predicated on a two-step physiological process: the transport of the intact dipeptide across the blood-brain barrier (BBB), followed by enzymatic hydrolysis within the central nervous system (CNS) to release L-tyrosine, the direct precursor for catecholamine synthesis. This document consolidates the available scientific evidence, outlines key experimental methodologies for further investigation, and presents the relevant biochemical pathways. While direct in-vivo evidence confirming this entire pathway for this compound is still emerging, a strong theoretical and evidence-based framework supports its plausibility, warranting further investigation for applications in neuroscience research and therapeutic development.

Introduction

The synthesis of key neurotransmitters within the CNS is fundamentally dependent on the availability of precursor amino acids that can traverse the blood-brain barrier. L-tyrosine is a critical precursor for the synthesis of dopamine, norepinephrine, and epinephrine, all of which are vital for mood, cognition, and motor control.[1][2] Direct supplementation with L-tyrosine can increase the levels of these neurotransmitters.[1] The dipeptide this compound, composed of L-methionine and L-tyrosine, has been proposed as a potential precursor molecule.[3] The rationale for using a dipeptide is based on the premise that it may leverage specific peptide transport mechanisms to cross the BBB, potentially offering advantages over free amino acid administration. This guide will examine the evidence supporting the transport and subsequent metabolism of this compound within the CNS.

Blood-Brain Barrier Transport of this compound

The initial and rate-limiting step for this compound to act as a central neurotransmitter precursor is its ability to cross the blood-brain barrier. The BBB is a highly selective barrier that restricts the passage of most substances from the bloodstream into the brain.[4][5] While small lipophilic molecules can diffuse across, larger and more polar molecules like peptides and amino acids require specific transport systems.[4]

A study by Tsuruta et al. (2019) investigated the BBB permeability of various dipeptides in mice using an in-situ brain perfusion technique.[6] Among the dipeptides screened was L-methionyl-L-tyrosine (Met-Tyr).[6] While the study highlighted Gly-Pro and Tyr-Pro as having significant transport capacities, the inclusion of Met-Tyr in the screening panel suggests its consideration as a potential brain-penetrating peptide.[6] Further analysis of the complete study is required to ascertain the specific quantitative transport kinetics for this compound.

Table 1: Representative Quantitative Data on Dipeptide Blood-Brain Barrier Transport

| Dipeptide | Transport Rate (Ki, µL/g·min) | Method | Species | Reference |

| Gly-Pro | 3.49 ± 0.66 | In-situ brain perfusion | Mouse | Tsuruta et al., 2019[6] |

| Tyr-Pro | 3.53 ± 0.74 | In-situ brain perfusion | Mouse | Tsuruta et al., 2019[6] |

| Gly-Sar | 7.60 ± 1.29 | In-situ brain perfusion | Mouse | Tsuruta et al., 2019[6] |

Note: Specific quantitative data for this compound from the Tsuruta et al. study requires access to the full publication. The values for other dipeptides are presented for comparative purposes.

Enzymatic Hydrolysis in the Central Nervous System

Following transport across the BBB, this compound must be hydrolyzed into its constituent amino acids, L-methionine and L-tyrosine, to make L-tyrosine available for neurotransmitter synthesis. The brain is equipped with a variety of peptidases, including aminopeptidases and dipeptidases, that are capable of cleaving peptides.[3][7][8]

Several studies have characterized brain-specific aminopeptidases with broad substrate specificities.[3][7] These enzymes typically act on the N-terminus of peptides, sequentially cleaving amino acids.[7] For a dipeptide like this compound, a single cleavage of the peptide bond would release L-methionine and L-tyrosine. The presence of these enzymes in the brain cytoplasm and at synaptic locations suggests that this compound, upon entering the CNS, would likely be a substrate for hydrolysis.[3][8]

The Catecholamine Synthesis Pathway

Once L-tyrosine is liberated from this compound within the CNS, it enters the well-established catecholamine synthesis pathway. This multi-step enzymatic process occurs in the cytoplasm of catecholaminergic neurons.

The key steps are:

-

Tyrosine to L-DOPA: The rate-limiting step is the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), catalyzed by the enzyme tyrosine hydroxylase (TH).[2][9] This reaction requires oxygen, iron (Fe2+), and tetrahydrobiopterin (BH4) as cofactors.[9]

-

L-DOPA to Dopamine: L-DOPA is then rapidly decarboxylated by aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase, to form dopamine.[10]

-

Dopamine to Norepinephrine: In noradrenergic neurons, dopamine is transported into synaptic vesicles where it is converted to norepinephrine by dopamine β-hydroxylase.[10]

-

Norepinephrine to Epinephrine: In adrenergic neurons, norepinephrine is subsequently methylated by phenylethanolamine N-methyltransferase (PNMT) to produce epinephrine.[11]

The theoretical pathway for this compound as a neurotransmitter precursor is visualized in the following diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. Tyrosine hydroxylase deficiency: a treatable disorder of brain catecholamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alanine aminopeptidase of guinea-pig brain: a broad specificity cytoplasmic enzyme capable of hydrolysing short and intermediate length peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blood-Brain Barrier Transport of Therapeutics via Receptor-Mediation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Progress in Molecular Transport and Therapeutic Development in Human Blood–Brain Barrier Models in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brain-transportable dipeptides across the blood-brain barrier in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The substrate specificity of an aminopeptidase (neutral arylamidase) from pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Brain-specific aminopeptidase: from enkephalinase to protector against neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Profile of Methionyl-Tyrosine (Met-Tyr): A Technical Guide for Researchers

For Immediate Release

A Comprehensive Analysis of the Antioxidant Properties of the Dipeptide Methionyl-Tyrosine (Met-Tyr) for Drug Development and Scientific Research

This technical guide provides an in-depth overview of the antioxidant activity of the dipeptide Methionyl-Tyrosine (Met-Tyr). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of small peptides. This document consolidates available quantitative data, details experimental protocols for assessing antioxidant capacity, and illustrates the potential mechanisms of action, including relevant signaling pathways.

Executive Summary

The dipeptide Met-Tyr, composed of methionine and tyrosine, has demonstrated notable antioxidant properties. Its ability to scavenge free radicals is attributed to the electron-donating capabilities of the phenolic hydroxyl group of tyrosine and the sulfur atom of methionine. The sequence of amino acids is crucial, with Met-Tyr showing different activity profiles compared to its isomer, Tyr-Met. This guide synthesizes the current understanding of Met-Tyr's antioxidant activity, providing a foundation for further investigation and application.

Quantitative Antioxidant Activity of Met-Tyr

The antioxidant capacity of Met-Tyr has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, primarily from Trolox Equivalent Antioxidant Capacity (TEAC) and Oxygen Radical Absorbance Capacity (ORAC) assays. Data for DPPH, FRAP, and metal chelating assays for Met-Tyr are not extensively reported in the literature; therefore, data for related dipeptides are included for comparative purposes.

Table 1: Radical Scavenging Activity of Met-Tyr and Related Peptides

| Dipeptide | Assay | Antioxidant Capacity | Reference |

| Met-Tyr | ABTS (TEAC) | Synergistic effect observed | [1][2] |

| Tyr-peptides (N-terminal) | ABTS (TEAC) | Average 4.81 ± 0.10 µmol TE/µmol | [1][3] |

| Tyr-peptides (C-terminal) | ABTS (TEAC) | Average 1.70 ± 0.27 µmol TE/µmol | [1][3] |

| Met-peptides (C-terminal) | ORAC | ~0.45 µmol TE/µmol | [1] |

| Tyr- and Trp-containing dipeptides | ABTS and ORAC | 0.69 to 4.97 µmol TE/µmol | [2][4] |

Table 2: Other Antioxidant Activities of Tyr- and Met-Containing Dipeptides

| Dipeptide Class | Assay | Result | Reference |

| Cys-containing dipeptides | Ferric Reducing Power (FRAP) | Moderate reducing power | [2][4] |

| Tyr-, Trp-, Cys-, Met-containing dipeptides | Fe2+ Chelating Ability | No significant activity observed | [2][4] |

Mechanisms of Antioxidant Action

The antioxidant activity of Met-Tyr is primarily attributed to its ability to act as a radical scavenger through the donation of electrons or hydrogen atoms.[2][4] The tyrosine residue's phenolic group and the methionine's sulfur-containing side chain are key functional groups in this process.[5]

Radical Scavenging

Met-Tyr can directly react with and neutralize various free radicals, including peroxyl radicals and the ABTS radical cation.[1] A synergistic effect has been observed in the interaction of Met-Tyr with the ABTS cation radical, suggesting a cooperative antioxidant action between the two amino acid residues.[1][2] This may involve intramolecular electron transfer from the methionine residue to the tyrosine phenoxyl radical.[2]

Potential Cellular Mechanisms

While direct evidence for Met-Tyr is limited, antioxidant peptides, in general, are known to exert their effects through cellular pathways. One of the most critical pathways in cellular defense against oxidative stress is the Keap1-Nrf2-ARE signaling pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including those for enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). While some studies suggest that antioxidant peptides can activate this pathway, further research is needed to specifically implicate Met-Tyr in this process.

References

Methodological & Application

Synthesis of H-Met-Tyr-OH: A Detailed Protocol for Researchers

This document provides a comprehensive guide for the synthesis of the dipeptide H-Met-Tyr-OH (Methionyl-Tyrosine) utilizing Fmoc-based solid-phase peptide synthesis (SPPS). The protocols outlined below are intended for researchers, scientists, and professionals in drug development, offering a step-by-step methodology from resin preparation to final product purification and characterization.

Chemical Properties

This compound is a dipeptide composed of L-methionine and L-tyrosine.[1][2] Its chemical formula is C14H20N2O4S, with a molar mass of 312.38 g/mol .[1] In aqueous solution and solid form, it exists as a zwitterion.[1]

Overview of the Synthesis Strategy

The synthesis of this compound is efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amino group is base-labile, while the side-chain protecting groups and the resin linkage are acid-labile, allowing for an orthogonal protection strategy.

Quantitative Data Summary

The following table summarizes the expected key parameters and outcomes for the solid-phase synthesis of this compound. The values are representative of typical dipeptide syntheses and may vary based on the specific reagents, resin, and equipment used.

| Parameter | Value | Notes |

| Resin Loading | 0.5 - 1.0 mmol/g | Dependent on the specific resin used. |

| Amino Acid Equivalents | 3 - 5 eq. | Relative to the resin loading capacity. |

| Coupling Reagent Equivalents | 2.9 - 5 eq. | Dependent on the chosen coupling reagent. |

| Base Equivalents | 6 - 10 eq. | Dependent on the chosen coupling reagent and base. |

| Coupling Time | 1 - 4 hours | Per amino acid coupling step. |

| Fmoc Deprotection Time | 20 - 30 minutes | Total time for two piperidine treatments. |

| Cleavage Time | 2 - 3 hours | Time for cleavage from the resin and side-chain deprotection. |

| Crude Peptide Yield | 70 - 90% | Based on the initial resin loading. |

| Purity (Crude) | 60 - 85% | Determined by RP-HPLC. |

| Purity (After Purification) | >95% | Determined by RP-HPLC. |

Experimental Protocols

The following protocols detail the manual solid-phase synthesis of this compound on a Wang resin, a common choice for the synthesis of peptides with a C-terminal carboxylic acid.

Materials

-

Fmoc-Tyr(tBu)-Wang resin (0.5 mmol/g substitution)

-

Fmoc-Met-OH

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade

-

Deprotection Reagent: 20% (v/v) piperidine in DMF

-

Washing Solvent: DCM (Dichloromethane)

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% deionized water

-

Cold diethyl ether

-

Reaction vessel with a sintered glass frit

-

Shaker or bubbler for agitation

Protocol 1: Resin Preparation and Swelling

-

Place the Fmoc-Tyr(tBu)-Wang resin (e.g., 200 mg, 0.1 mmol) in a fritted reaction vessel.

-

Add DMF (5 mL) to the resin and allow it to swell for 30-60 minutes at room temperature with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.

-

After swelling, drain the DMF from the reaction vessel.

Protocol 2: N-terminal Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF (5 mL) to the swollen resin.

-

Agitate the mixture for 5 minutes at room temperature and then drain the solution.

-

Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for an additional 15-20 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a dark blue color).

Protocol 3: Coupling of Fmoc-Met-OH

-

In a separate vial, dissolve Fmoc-Met-OH (3 equivalents, 0.3 mmol), HBTU (2.9 equivalents, 0.29 mmol), and DIPEA (6 equivalents, 0.6 mmol) in DMF (3 mL).

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected Tyr-resin in the reaction vessel.

-

Agitate the reaction mixture for 1-2 hours at room temperature to ensure complete coupling.

-

Drain the coupling solution and wash the resin with DMF (5 x 5 mL) to remove excess reagents and byproducts.

-

(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test results in yellow beads). If the test is positive, the coupling step should be repeated.

Protocol 4: Final Fmoc Deprotection

-

Repeat the Fmoc deprotection procedure as described in Protocol 2 to remove the Fmoc group from the N-terminal methionine.

Protocol 5: Cleavage and Deprotection

CAUTION: This step should be performed in a well-ventilated fume hood as it involves the use of a strong acid (TFA).

-

Wash the deprotected peptide-resin with DCM (3 x 5 mL) and dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

-

Prepare the cleavage cocktail (2 mL) by combining 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the dry peptide-resin in the reaction vessel.

-

Agitate the mixture for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the tBu protecting group from the tyrosine side chain.

-

Filter the resin and collect the filtrate, which contains the cleaved peptide, into a clean centrifuge tube.

-

Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

Protocol 6: Peptide Precipitation and Purification

-

Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (30-40 mL). A white precipitate of the peptide should form.

-

Place the tube in an ice bath or freezer for at least 30 minutes to maximize precipitation.

-

Centrifuge the mixture to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether (2 x 20 mL) to remove residual TFA and scavengers. Centrifuge and decant after each wash.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the solid-phase synthesis of this compound.

Caption: Solid-phase synthesis workflow for this compound.

Logical Relationship of Synthesis Steps

This diagram shows the cyclical nature of the deprotection and coupling steps in solid-phase peptide synthesis.

Caption: The cyclical process of peptide chain elongation in SPPS.

References

Sourcing and Application of L-Methionyl-L-tyrosine for Laboratory Investigations

For researchers, scientists, and professionals in drug development, securing high-purity reagents is fundamental to the integrity and success of experimental work. L-Methionyl-L-tyrosine, a dipeptide composed of L-methionine and L-tyrosine, is a molecule of interest for its potential biological activities, particularly its antioxidant properties. This document provides a comprehensive guide to sourcing this dipeptide and detailed protocols for its application in a laboratory setting.

Reputable Suppliers of L-Methionyl-L-tyrosine

Obtaining research-grade L-Methionyl-L-tyrosine (CAS No. 13589-04-3) can be achieved through direct chemical suppliers or custom peptide synthesis services.

Direct Chemical Suppliers:

Several chemical companies list L-Methionyl-L-tyrosine in their catalogs. When sourcing, it is crucial to request a Certificate of Analysis (CoA) to ensure the purity and identity of the compound. Potential suppliers include:

-